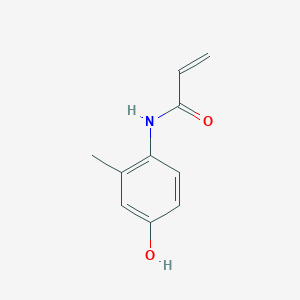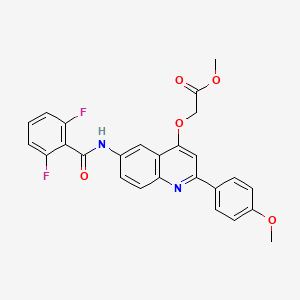![molecular formula C4H9N5 B2535505 methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine CAS No. 1249712-29-5](/img/structure/B2535505.png)
methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine” is a chemical compound with the molecular formula C4H9N5 . It is a derivative of 1-Methyl-1H-tetrazol-5-amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.15 . Other physical and chemical properties such as boiling point and density are predicted to be 291.9±19.0 °C and 1.32±0.1 g/cm3 respectively .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Techniques : A study by Rao et al. (2014) presents a novel method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile. This method is useful for the synthesis of biologically potent, highly substituted tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
Photochemistry and Molecular Structure : Ismael, Fausto, and Cristiano (2016) explored the influence of methyl substituents in methyl-substituted 5-aminotetrazoles on their photochemistry, revealing differences in photochemical pathways and intermediates (Ismael, Fausto, & Cristiano, 2016).
Energetic Material Precursors : Zhu et al. (2021) synthesized an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, and characterized it using NMR, IR, DSC, and X-ray crystallography. The compound exhibited wave-like two-dimensional molecular layers and strong π-interaction (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).
Biological Applications
Antimicrobial and Cytotoxic Activity : Vasylevskyi, Holzheu, and Fromm (2018) studied a cucurbit[6]uril-like Cu6L4 cluster constructed from 3,5-bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine, showing good antimicrobial activity against E. coli and cytotoxicity towards HeLa and L-929 cells (Vasylevskyi, Holzheu, & Fromm, 2018).
Pharmacological Analysis : Kamble et al. (2017) designed and synthesized tetrazole derivatives for pharmacological analysis, exhibiting significant properties such as angiotensin converting enzyme inhibition and anti-inflammatory activities (Kamble, Kamble, Dodamani, Jalalpure, Rasal, Kumbar, Joshi, & Dixit, 2017).
Structural and Energetic Properties
Structural Analysis of Nitration Products : Klapötke and Stierstorfer (2007) undertook comprehensive characterization, including molecular structures, thermodynamic properties, and thermal behavior, of nitration products of 5-amino-1H-tetrazole and its methyl derivatives. These compounds demonstrated potential as energetic materials (Klapötke & Stierstorfer, 2007).
Mesoionic Tetrazolium-5-Aminides Synthesis and Analysis : Budevich et al. (2021) synthesized and characterized mesoionic tetrazolium-5-aminides, finding them to be more reactive and versatile for further chemical reactions (Budevich, Voitekhovich, Zuraev, Matulis, Matulis, Lyakhov, Ivashkevich, & Ivashkevich, 2021).
Chemistry of Tetrazole Derivatives : Fischer, Izsák, Klapötke, and Stierstorfer (2013) conducted an extensive study of structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, evaluating their potential in various applications including energetic materials (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Mecanismo De Acción
Target of Action
This compound is a derivative of tetrazole, a class of compounds known to exhibit various biological activities . .
Mode of Action
As a tetrazole derivative, it may share some of the biological activities observed in other tetrazoles
Biochemical Pathways
Tetrazoles have been found to participate in various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
Its predicted boiling point is 291.9±19.0 °C and its predicted density is 1.32±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to other tetrazoles, it may exhibit a range of biological activities
Action Environment
The action of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and action of the compound. More research is needed to understand these influences.
Propiedades
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-7-8-9(4)2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFGLAEQNQETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)

![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)



![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)